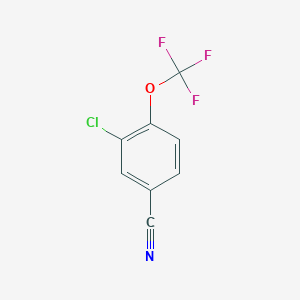

3-Chloro-4-(trifluoromethoxy)benzonitrile

カタログ番号 B161636

CAS番号:

129604-26-8

分子量: 221.56 g/mol

InChIキー: ITKCOGUNHYXLND-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

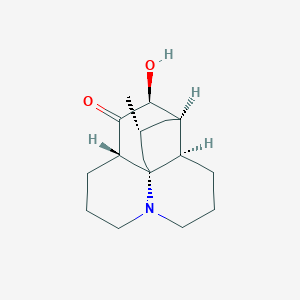

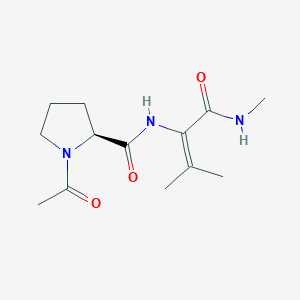

“3-Chloro-4-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 129604-26-8 . It has a molecular weight of 221.57 and its IUPAC name is 3-chloro-4-(trifluoromethoxy)benzonitrile .

Molecular Structure Analysis

The InChI code for “3-Chloro-4-(trifluoromethoxy)benzonitrile” is 1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“3-Chloro-4-(trifluoromethoxy)benzonitrile” is a solid at room temperature .科学的研究の応用

-

Pharmaceutical Chemistry

- Application : 3-Chloro-4-(trifluoromethoxy)benzonitrile is used in the synthesis of various pharmaceutical drugs . One specific example is its use in the synthesis of Sorafenib, a drug used for the treatment of primary liver cancer .

- Results or Outcomes : The outcome of this application is the production of effective pharmaceutical drugs. For instance, Sorafenib has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .

-

Material Science

- Application : 3-Chloro-4-(trifluoromethoxy)benzonitrile is used as a key intermediate in the synthesis of fluvoxamine .

- Method of Application : The compound participates in nickel-catalyzed arylcyanation reaction of 4-octyne .

- Results or Outcomes : The outcome of this application is the production of fluvoxamine, a medication used for the treatment of major depressive disorder, obsessive–compulsive disorder, panic disorder, and social anxiety disorder .

-

Chemical Synthesis

-

Drug Synthesis

- Application : 3-Chloro-4-(trifluoromethoxy)benzonitrile is used in the synthesis of FDA-approved trifluoromethyl group-containing drugs .

- Method of Application : The compound is used in the synthesis of drugs like Sorafenib, which is used for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .

- Results or Outcomes : The outcome of this application is the production of effective pharmaceutical drugs .

-

Pharmaceutical Synthesis

- Application : 3-Chloro-4-(trifluoromethoxy)benzonitrile is used in the synthesis of FDA-approved trifluoromethyl group-containing drugs .

- Method of Application : The compound is used in the synthesis of drugs like Sorafenib, which is used for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .

- Results or Outcomes : The outcome of this application is the production of effective pharmaceutical drugs .

-

Chemical Research

Safety And Hazards

特性

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKCOGUNHYXLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378745 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(trifluoromethoxy)benzonitrile | |

CAS RN |

129604-26-8 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

750 ml of SOCl2 were added to 239.5 g (1 mole) of 3-chloro-4-trifluoromethoxy-benzamide and the mixture was slowly heated (according to the evolution of gas) to 85° C. The mixture was then fractionally distilled and 189 g of product having a boiling point at 13 mbar of 96° C. and a melting point of 38° to 40° C. were obtained. This corresponds to a yield of 85% of theory.

Yield

85%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)